Neferine Neferine 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol is a natural product found in Nelumbo nucifera with data available.
Brand Name: Vulcanchem
CAS No.: 2292-16-2
VCID: VC0003970
InChI: InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3
SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
Molecular Formula: C38H44N2O6
Molecular Weight: 624.8 g/mol

Neferine

CAS No.: 2292-16-2

Cat. No.: VC0003970

Molecular Formula: C38H44N2O6

Molecular Weight: 624.8 g/mol

* For research use only. Not for human or veterinary use.

Neferine - 2292-16-2

CAS No. 2292-16-2
Molecular Formula C38H44N2O6
Molecular Weight 624.8 g/mol
IUPAC Name 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol
Standard InChI InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3
Standard InChI Key MIBATSHDJRIUJK-UHFFFAOYSA-N
Isomeric SMILES CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
Canonical SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Chemical and Pharmacological Profile

Structural Characteristics

Neferine’s bisbenzylisoquinoline framework (molecular weight: 624.77 g/mol; CAS No. 2292-16-2) enables interactions with multiple cellular targets, including ion channels, kinases, and transcription factors . The compound’s solubility profile—highly soluble in DMSO (160.05 mM) and ethanol but poorly soluble in water—influences its bioavailability and formulation strategies .

Table 1: Physicochemical Properties of Neferine

PropertyValue
Molecular FormulaC₃₈H₄₄N₂O₆
Molecular Weight624.77 g/mol
CAS Number2292-16-2
Solubility in DMSO100 mg/mL (160.05 mM)
Solubility in Ethanol100 mg/mL (160.05 mM)
Solubility in Water<1 mg/mL

Pharmacological Activities

Neferine exhibits a broad spectrum of bioactivities:

  • Anti-cancer: Induces apoptosis in lung (A549), liver (HepG2), and cervical (HeLa) cancer cells via ROS-mediated caspase activation and mitochondrial depolarization . Synergizes with cisplatin, reducing required doses by 40–60% in murine models .

  • Neuroprotective: Inhibits glutamate release in rat cortical synaptosomes by modulating N- and P/Q-type calcium channels, suggesting utility in neurodegenerative diseases .

  • Cardioprotective: Attenuates arrhythmias and platelet aggregation through Ca²⁺ channel blockade and NF-κB inhibition .

  • Nephroprotective: Mitigates cisplatin-induced acute kidney injury in mice by upregulating autophagy (LC3-II/LC3-I ratio: 2.1-fold increase) and suppressing apoptosis (cleaved caspase-3 reduction: 58%) .

Mechanisms of Action in Disease Models

Anti-Cancer Mechanisms

Neferine’s anti-tumor efficacy stems from three primary pathways:

  • Apoptosis Induction: Activates intrinsic pathways via Bax/Bak upregulation, cytochrome c release, and caspase-3 cleavage. In Ehrlich Ascites Carcinoma (EAC)-bearing mice, 150 mg/kg neferine reduced tumor burden by 74%, comparable to 5-fluorouracil .

  • Autophagy Modulation: Enhances autophagic flux in renal carcinoma cells through Akt/mTOR inhibition, sensitizing cells to oxidative stress .

  • Chemosensitization: Reverses multidrug resistance in breast (MCF-7/ADM) and gastric (SGC7901/VCR) cancer lines by inhibiting P-glycoprotein efflux pumps .

Table 2: Key Anti-Cancer Studies of Neferine

Model SystemDose/ConcentrationKey FindingsReference
A549 Lung Cancer20 μM↑ Sub-G1 population (38%); ↓ Bcl-2
EAC Mice150 mg/kg↓ Tumor weight (74%); ↑ survival (64%)
HepG2/ADR Cells50 μM↓ P-gp expression (60%); ↑ drug retention

Neuroprotective Effects

In rat cortical synaptosomes, neferine (10–50 μM) reduced 4-aminopyridine-evoked glutamate release by 35–72% through voltage-gated calcium channel inhibition . This correlates with improved outcomes in Alzheimer’s models, where neferine decreased β-amyloid aggregation by 44% .

Synergistic Interactions with Chemotherapeutic Agents

Cisplatin Synergy

Pretreatment with neferine (25 μM) enhanced cisplatin cytotoxicity in A549 cells by:

  • Increasing intracellular cisplatin accumulation (1.8-fold) via CTR1 upregulation .

  • Reducing IC₅₀ values from 12.3 μM to 4.7 μM .
    In vivo, neferine (10 mg/kg) co-administered with cisplatin decreased murine nephrotoxicity markers (serum creatinine: 0.48 → 0.29 mg/dL; BUN: 32 → 18 mg/dL) .

Doxorubicin and Taxol

Neferine chemosensitizes doxorubicin-resistant breast cancer cells by inhibiting NF-κB and STAT3 pathways, restoring apoptosis sensitivity . In paclitaxel-resistant ovarian cancer, neferine (30 μM) reduced IC₅₀ by 52% through microtubule stabilization .

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